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For Immediate Release

[City, State] — December 8, 2025 — For researchers, scientists, and drug development
professionals, ensuring the safe and compliant disposal of pharmaceutical waste is a critical
component of laboratory safety and operational integrity. Adherence to the standards set forth
by the United States Pharmacopeia (USP), particularly chapters <797> on sterile compounding
and <800> on handling hazardous drugs, is paramount. This guide provides essential
information on the proper disposal procedures for pharmaceutical waste, aligning with these
key regulations to ensure the safety of personnel and the environment.

While USP <797> primarily focuses on maintaining the sterility of compounded preparations, it
mandates that the disposal of all pharmaceutical waste, especially hazardous drug (HD) waste,
must comply with all applicable federal and state regulations.[1][2] USP General Chapter
<800> provides a more comprehensive framework for the safe handling of hazardous drugs
throughout their entire lifecycle, including disposal.[3][4]

Key Principles of Pharmaceutical Waste Disposal

The cornerstone of a compliant pharmaceutical waste disposal program is the proper
identification, segregation, and containment of different waste streams. All personnel involved
in the handling and disposal of pharmaceutical waste must receive training on these
procedures to protect themselves and the environment.[2][3]

Segregation of Waste Streams:
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The initial and most critical step is the accurate segregation of pharmaceutical waste at the
point of generation. Waste must be categorized based on its potential hazards. The two
primary categories are:

e Hazardous Pharmaceutical Waste: This category includes drugs that are classified as
hazardous by the National Institute for Occupational Safety and Health (NIOSH). These
drugs may be carcinogenic, teratogenic, reproductive toxins, or have other toxic properties.
[5] This waste stream requires specific handling, labeling, and disposal methods in
accordance with Environmental Protection Agency (EPA) regulations under the Resource
Conservation and Recovery Act (RCRA).[5]

» Non-Hazardous Pharmaceutical Waste: This includes pharmaceuticals that do not meet the
criteria for hazardous waste. However, it is still crucial to manage this waste stream properly
to prevent environmental contamination.

Personal Protective Equipment (PPE):

Appropriate PPE must be worn at all times when handling pharmaceutical waste, particularly
hazardous drug waste. This includes, but is not limited to:

o Chemotherapy-rated gloves
o Gowns
e Eye and face protection

Contaminated PPE should be disposed of as hazardous waste.[1][4]

Step-by-Step Disposal Procedures for Hazardous
Pharmaceutical Waste

The following is a general, step-by-step guide for the disposal of hazardous pharmaceutical
waste, synthesized from USP <800> guidelines and best practices. Facilities must also adhere
to their specific institutional policies and local, state, and federal regulations.

« |dentification: At the point of generation, identify any pharmaceutical waste as hazardous
based on the NIOSH list of antineoplastic and other hazardous drugs.[5]
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e Segregation: Immediately place the hazardous waste into a designated, properly labeled,
leak-proof, and puncture-resistant container. These containers are typically color-coded (e.g.,
black for RCRA hazardous waste, yellow for trace chemotherapy waste) to distinguish them
from other waste streams.

o Labeling: Ensure the hazardous waste container is clearly labeled with the words
"Hazardous Drug Waste" or "Chemotherapy Waste" and includes the appropriate hazard
symbols.

o Storage: Store the filled or partially filled waste containers in a secure, designated area with
limited access. This area should be separate from non-hazardous waste storage.

o Transport: When the container is full, it must be securely sealed for transport. Transportation
within the facility should be done using a designated cart to minimize the risk of spills. Off-
site transportation must be conducted by a licensed hazardous waste hauler.

» Disposal: The final disposal of hazardous pharmaceutical waste must be carried out at a
permitted hazardous waste treatment, storage, and disposal facility (TSDF), typically through
incineration.[1]

o Documentation: Maintain meticulous records of all hazardous waste generated, transported,
and disposed of, in accordance with regulatory requirements.

Quantitative Data on Pharmaceutical Waste

The volume and nature of pharmaceutical waste can vary significantly depending on the facility
and its operations. The following table presents a summary of data from a study on
pharmaceutical waste generation, providing insights into the scale of this issue.
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Metric Value Source

) Quantification and composition
Total Pharmaceutical Waste

542 tonnes of pharmaceutical waste in
Collected (New Zealand, 2019)

New Zealand, 2022[6]

Increase in Hospital Quantification and composition
Pharmaceutical Waste (New 83.8% of pharmaceutical waste in
Zealand, 2019-2020) New Zealand, 2022[6]

Estimated RCRA Hazardous
] ) 5% to 10% of all )
Pharmaceutical Waste in ) Stericycle, 2025[5]
o pharmaceutical products
Healthcare Facilities

Estimated Hazardous ]
_ Pharmaceutical Waste
Pharmaceutical Waste
14,000 tons annually Management Market Report,

Generation (U.S. Healthcare
2024

Facilities)

Experimental Protocol Example: Disposal of Trace
Chemotherapy Waste

While specific protocols are institution-dependent, the following provides a synthesized
methodology for the disposal of materials contaminated with trace amounts of chemotherapy
drugs, a common scenario in research settings.

Objective: To safely and compliantly dispose of materials contaminated with trace amounts of
hazardous chemotherapy drugs in a laboratory setting.

Materials:

Designated trace chemotherapy waste container (yellow, puncture-resistant)

Appropriate PPE (chemotherapy-rated gloves, gown, eye protection)

Sealable plastic bags

Hazardous waste labels
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Procedure:

o Don PPE: Before handling any contaminated materials, don the appropriate personal
protective equipment.

e Segregate at Source: Immediately upon generation, place all items contaminated with trace
amounts of chemotherapy drugs (e.g., empty vials, syringes, IV bags, tubing, gloves, gowns)
into the designated yellow trace chemotherapy waste container.

o Contain Sharps: All sharps contaminated with trace chemotherapy drugs must be placed in a
puncture-resistant sharps container specifically designated for chemotherapy waste.

o Seal and Label: Once the primary container is full, securely seal it. Ensure the container is
clearly labeled as "Trace Chemotherapy Waste" and includes the date of closure.

 Interim Storage: Store the sealed container in a designated, secure hazardous waste
accumulation area.

e Scheduled Pickup: Arrange for the collection of the waste by a licensed medical waste
disposal vendor.

o Documentation: Record the date, type of waste, and container volume in the facility's
hazardous waste log.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the pharmaceutical waste disposal process,
from the point of generation to final disposal.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10856675?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENG“E Safety Operating Guide

Check Availability & Pricing

Non-Hazardous Waste Stream

Non-Hazardous Waste Container

Point of Generation Segregation
Pharmaceutical Waste Generated T b

Licensed Transport Incineration at TSDF

Hazardous Waste Container (e.g., Black/Yellow) Secure Storage

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10856675?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10856675?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

